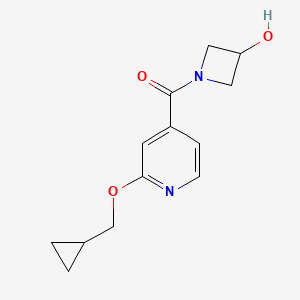
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it has been shown to have activity against certain enzymes and receptors in the body, including acetylcholinesterase and the nicotinic acetylcholine receptor. This suggests that this compound may have potential as a therapeutic agent for diseases and conditions that involve these targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone are not well-characterized. However, studies have shown that this compound may have activity against certain enzymes and receptors in the body, suggesting that it may have potential as a therapeutic agent for diseases and conditions that involve these targets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone in lab experiments is its potential as a therapeutic agent. This makes it a valuable tool for studying various biochemical pathways and physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone. One direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, this compound may have potential as a tool for studying various biochemical pathways and physiological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone involves several steps. The starting material is pyridine-4-carboxylic acid, which is reacted with cyclopropylmethanol to form the corresponding ester. This ester is then reacted with 3-hydroxyazetidine to produce the final product. The synthesis of this compound has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone has potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to have activity against certain enzymes and receptors in the body, making it a potential candidate for drug development. Additionally, this compound may have applications in the study of various biochemical pathways and physiological processes.
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11-6-15(7-11)13(17)10-3-4-14-12(5-10)18-8-9-1-2-9/h3-5,9,11,16H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPCYZEEWTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

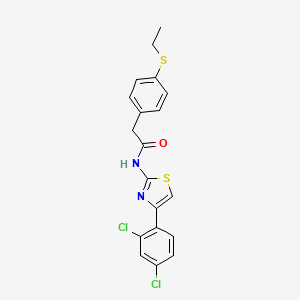
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)
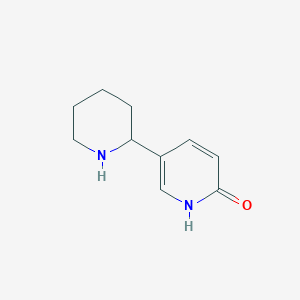
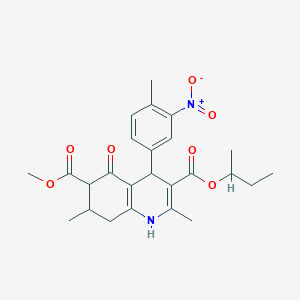

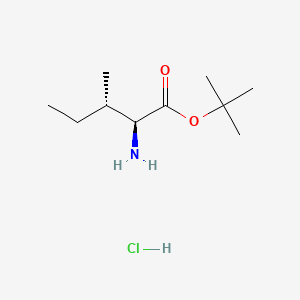
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)

![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
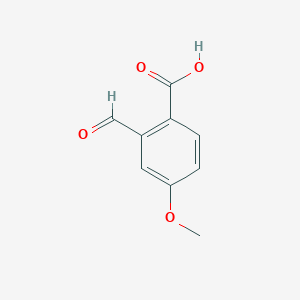
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)